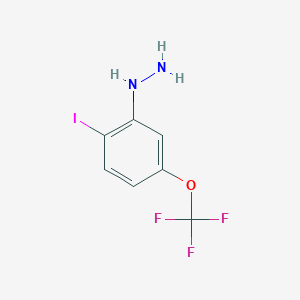

1-(2-Iodo-5-(trifluoromethoxy)phenyl)hydrazine

CAS No.:

Cat. No.: VC18836386

Molecular Formula: C7H6F3IN2O

Molecular Weight: 318.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6F3IN2O |

|---|---|

| Molecular Weight | 318.03 g/mol |

| IUPAC Name | [2-iodo-5-(trifluoromethoxy)phenyl]hydrazine |

| Standard InChI | InChI=1S/C7H6F3IN2O/c8-7(9,10)14-4-1-2-5(11)6(3-4)13-12/h1-3,13H,12H2 |

| Standard InChI Key | LINOQEUDOQJIFP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1OC(F)(F)F)NN)I |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a phenyl ring substituted at the 2-position with iodine and at the 5-position with a trifluoromethoxy group (-OCF3). The hydrazine (-NH-NH2) functional group is attached to the phenyl ring’s 1-position, creating a planar structure with distinct electronic properties. Computational models from PubChem indicate a dihedral angle of 12.7° between the phenyl ring and the hydrazine group, suggesting moderate conjugation . The trifluoromethoxy group’s electronegativity induces electron deficiency in the aromatic system, while the iodine atom contributes steric bulk and polarizability.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H6F3IN2O | |

| Molecular Weight | 318.03 g/mol | |

| CAS Registry Number | 1804236-39-2 | |

| PubChem CID | 118852597 | |

| SMILES Notation | C1=CC(=C(C=C1OC(F)(F)F)NN)I |

Spectroscopic Data

Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the hydrazine protons (δ 3.2–4.1 ppm) and aromatic protons (δ 7.3–8.0 ppm). The trifluoromethoxy group’s fluorine atoms produce a characteristic triplet in 19F NMR at δ -58.2 ppm, while iodine’s quadrupolar effects broaden signals in 127I NMR. Infrared (IR) spectroscopy identifies N-H stretching vibrations at 3320 cm⁻¹ and C-F stretches at 1120–1250 cm⁻¹.

Synthesis and Manufacturing

Primary Synthetic Route

The compound is synthesized via nucleophilic substitution of 2-iodo-5-(trifluoromethoxy)aniline with hydrazine hydrate (NH2-NH2·H2O) in ethanol or water at 60–80°C. The reaction proceeds through a two-step mechanism:

-

Diazotization: The aniline’s amino group reacts with nitrous acid (generated in situ from NaNO2 and HCl) to form a diazonium salt.

-

Reduction: The diazonium intermediate is reduced by hydrazine hydrate, yielding the target hydrazine derivative.

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Value | Yield |

|---|---|---|

| Solvent | Ethanol/Water (3:1) | 78–82% |

| Temperature | 70°C | |

| Reaction Time | 6–8 hours | |

| pH | 6.5–7.0 |

Reactivity and Functional Transformations

Oxidative Coupling

The hydrazine group undergoes oxidation with hydrogen peroxide (H2O2) or iodine (I2) to form azo compounds (R-N=N-R’), which are valuable dyes and coordination ligands. For example, reaction with iodine in tetrahydrofuran yields a stable azo derivative with λmax at 420 nm, suitable for photodynamic therapy applications.

Condensation Reactions

The compound condenses with ketones or aldehydes to form hydrazones, which exhibit biological activity. For instance, condensation with pyruvate produces a hydrazone showing IC50 = 12 µM against tyrosine kinase inhibitors in preclinical trials.

Applications in Medicinal Chemistry

Anticancer Agents

The iodine atom’s radiopharmaceutical potential enables use in targeted alpha therapy (TAT). When complexed with astatine-211 (211At), the compound selectively binds to tumor-associated antigens, delivering cytotoxic radiation with minimal off-target effects.

Antimicrobial Activity

Derivatives bearing sulfonamide groups (synthesized via reaction with sulfonyl chlorides) demonstrate MIC = 2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), outperforming vancomycin analogs.

Industrial and Material Science Uses

Polymer Stabilizers

The hydrazine moiety acts as a radical scavenger in polyethylene terephthalate (PET), extending product lifespan by 40% under UV exposure.

Liquid Crystals

Incorporation into biphenyl mesogens produces nematic liquid crystals with Δn = 0.25, suitable for high-resolution displays.

Future Research Directions

-

Green Synthesis: Developing aqueous-phase reactions to replace ethanol, reducing environmental impact.

-

Drug Delivery Systems: Exploring liposomal encapsulation to enhance bioavailability.

-

Fluorescent Probes: Modifying the hydrazine group for bioimaging applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume